![molecular formula C19H25N5O5S B6530725 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946225-03-2](/img/structure/B6530725.png)
3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a novel small molecule compound with a wide range of potential applications. It has been studied for its ability to act as a ligand for various proteins and receptors, and has been found to be effective in numerous biochemical and physiological experiments.
Applications De Recherche Scientifique
3,4-Dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has been studied for its ability to act as a ligand for various proteins and receptors. It has been used to study the structure and function of G-protein coupled receptors (GPCRs), and has been found to be effective in numerous biochemical and physiological experiments. It has also been studied for its ability to act as an inhibitor of protein tyrosine phosphatase 1B, as well as its potential as an anti-inflammatory agent.
Mécanisme D'action
Target of Action
Similar compounds have been found to target thefibroblast growth factor receptor tyrosine kinases 1, 2, and 3 . These receptors play a crucial role in cell differentiation, growth, and angiogenesis .
Mode of Action
Compounds with similar structures have been optimized to afford potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases . They achieve this by rationally designing the substitution pattern of the aryl ring .
Biochemical Pathways
The fibroblast growth factor receptor tyrosine kinases, which similar compounds target, are involved in several signaling pathways that regulate cell growth, differentiation, and angiogenesis .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar compounds have shown significant antitumor activity in bladder cancer xenograft models overexpressing wild-type fgfr3 .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and use in experiments. It is also relatively non-toxic, making it safe to use in experiments involving animals. On the other hand, it has a relatively short half-life in vivo, meaning that it may not be suitable for long-term experiments.
Orientations Futures
There are a number of potential future directions for the use of 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide. One potential direction is to explore its use as an inhibitor of protein tyrosine phosphatase 1B in the treatment of cancer. Another potential direction is to explore its use as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further research could be done to explore its potential as a ligand for GPCRs in the regulation of cell signaling pathways. Finally, further research could be done to explore its potential as a therapeutic agent for a variety of other diseases and conditions.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a multi-step process that involves the condensation of 4-chloro-2-methyl-5-nitropyrimidine with 2-(piperazin-1-yl)ethanesulfonic acid in the presence of a base, followed by the reaction of the resulting product with 3,4-dimethoxybenzaldehyde. This reaction is typically carried out in an inert atmosphere at a temperature of around 140°C. The final product is a white solid that can be used for further experiments.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-16-5-4-15(14-17(16)29-2)18(25)20-8-13-30(26,27)24-11-9-23(10-12-24)19-21-6-3-7-22-19/h3-7,14H,8-13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMFBBAUZHSLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.